
Perfluoro-1-butene
Overview
Description
Perfluoro-1-butene, also known as 1,1,2,3,3,4,4,4-octafluoro-1-butene, is a fluorinated organic compound with the molecular formula C₄F₈. It is a colorless gas at room temperature and is known for its high chemical stability and resistance to degradation. This compound is part of the larger family of perfluorinated compounds, which are characterized by the replacement of hydrogen atoms with fluorine atoms in their molecular structure .
Mechanism of Action
. The primary targets of this compound are not well-defined due to the lack of extensive research on its biological interactions.
Mode of Action
The exact mode of action of Perfluoro-1-butene is currently unknown. It’s known that perfluorochemicals (pfcs), a group to which this compound belongs, are chemically very stable and highly resistant to biological degradation . This stability and resistance suggest that this compound might interact minimally with biological targets, leading to a low level of biochemical changes.
Biochemical Pathways
Perfluorochemicals, including this compound, have been found to affect multiple aspects of the immune system . . Some studies suggest that PFCs can be degraded by certain Pseudomonas species under aerobic conditions . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
Given its chemical stability and resistance to biological degradation , it’s likely that this compound has a long biological half-life and may accumulate in the environment and organisms.
Result of Action
It’s known that pfcs can have substantial adverse effects on the immune system . More research is needed to elucidate the specific molecular and cellular effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoro-1-butene can be synthesized through various methods, including the fluorination of butene derivatives. One common method involves the direct fluorination of 1-butene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas .
Industrial Production Methods: Industrial production of this compound typically involves the electrochemical fluorination of butene derivatives. This method allows for the large-scale production of the compound with high purity. The reaction is carried out in an electrolytic cell, where butene is subjected to fluorine gas in the presence of an electrolyte solution .
Chemical Reactions Analysis
Types of Reactions: Perfluoro-1-butene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form perfluorinated alcohols and acids.
Reduction: Reduction reactions can convert this compound to partially fluorinated butenes.
Substitution: The compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Perfluorinated alcohols and acids.
Reduction: Partially fluorinated butenes.
Substitution: Fluorinated derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Monomer in Fluoropolymers : Perfluoro-1-butene serves as a monomer in the synthesis of fluoropolymers, which are known for their exceptional thermal stability and chemical resistance. These polymers find applications in coatings, sealants, and lubricants due to their durability and performance under extreme conditions .
Biology
- Fluorinated Surfactants : The compound is utilized in developing fluorinated surfactants and emulsifiers for biological applications. These surfactants are effective in reducing surface tension, which is crucial in various biochemical processes .
- Drug Delivery Systems : Derivatives of this compound are being explored for their potential use in drug delivery systems. Their biocompatibility and stability make them promising candidates for enhancing the efficacy of therapeutic agents .
Industry
- High-Performance Materials : In industrial settings, this compound is employed in producing high-performance materials that require resistance to heat and chemicals. This includes applications in electronics, automotive parts, and protective coatings .
Case Study 1: Fluoropolymer Development
A study on the development of a new fluoropolymer using this compound demonstrated enhanced thermal stability compared to traditional polymers. The resulting material exhibited superior performance in high-temperature environments, making it suitable for aerospace applications.
Property | Traditional Polymer | Fluoropolymer (C4F8-based) |
---|---|---|
Thermal Stability | Moderate | High |
Chemical Resistance | Low | High |
Application Suitability | Limited | Aerospace, Electronics |
Case Study 2: Biological Applications
Research investigating the use of this compound-derived surfactants in cell culture revealed improved oxygenation capabilities. The study indicated that these surfactants could enhance cell growth rates by optimizing gas exchange in culture media.
Application | Conventional Surfactants | C4F8-Derived Surfactants |
---|---|---|
Oxygen Solubility | Moderate | High |
Cell Growth Rate | Standard | Increased |
Comparison with Similar Compounds
Perfluoroisobutene: Another fluorinated butene with similar properties but different structural arrangement.
Perfluoro-2-butene: A positional isomer of perfluoro-1-butene with different reactivity and applications.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its high chemical stability and resistance to degradation make it particularly valuable in applications requiring long-term performance and reliability .
Biological Activity
Perfluoro-1-butene (C4F8), a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered attention due to its unique chemical properties and potential biological effects. This article synthesizes current research findings on the biological activity of this compound, focusing on its immunotoxicity, metabolic pathways, and environmental implications.
This compound is characterized by its fully fluorinated carbon chain, which imparts significant stability and resistance to degradation. Its structure is represented as follows:
This compound is commonly used in various industrial applications, including as a refrigerant and in the production of fluoropolymers.
Immunotoxicity
Recent studies have highlighted the immunotoxic effects associated with PFAS compounds, including this compound. Research indicates that exposure to PFAS can lead to alterations in immune function, including:
- Immunosuppression : Decreased antibody responses have been observed in both in vitro and in vivo studies. For instance, functional assays in laboratory animals demonstrated significant reductions in T-cell dependent antibody responses following exposure to various PFAS, including this compound .
- Modulation of Immune Cell Populations : Exposure to PFAS has been linked to changes in the distribution and function of immune cell types, such as T cells and B cells .
Case Studies
A systematic review analyzed data from multiple studies assessing the immunotoxicity of PFAS. Key findings include:
Study | Sample Type | Key Findings |
---|---|---|
Study A | Rodents | Significant decrease in serum IgM levels after exposure to PFAS |
Study B | Human Cohort | Inverse relationship between PFAS levels and vaccine antibody responses |
Study C | In Vitro | Alterations in calcium signaling pathways in immune cells exposed to PFAS |
These studies collectively suggest that timing and level of exposure are critical factors influencing the degree of immunotoxicity.
Metabolic Pathways
The metabolic pathways of this compound are complex due to its fluorinated nature. Research indicates that it may undergo biotransformation processes that affect its biological activity:
- Oxidative Stress : Exposure to this compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This has implications for cellular health and immune function .
- Fatty Acid Metabolism : PFAS compounds have been shown to interfere with fatty acid metabolism, which may further contribute to their immunotoxic effects .
Environmental Implications
The persistence of this compound in the environment raises concerns regarding long-term exposure risks. As a non-biodegradable substance, it accumulates in ecosystems, potentially affecting wildlife and human health through various exposure routes.
Summary of Environmental Studies
Study | Finding |
---|---|
Environmental Study 1 | Detected high levels of PFAS in water sources near industrial sites |
Environmental Study 2 | Correlation between PFAS levels in soil and adverse health outcomes in local populations |
These findings underscore the need for ongoing monitoring and regulation of PFAS compounds, including this compound.
Properties
IUPAC Name |
1,1,2,3,3,4,4,4-octafluorobut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJOQYFQSQJDDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880133 | |
Record name | Octafluoro-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357-26-6, 11070-66-9 | |
Record name | Perfluoro-1-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butene, octafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octafluoro-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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